N-Benzyl-L-serine, methyl ester
Overview
Description
Micrococcin P1 is a macrocyclic peptide antibiotic known for its potent antibacterial, antiprotozoal, antimalarial, cytotoxic, and gene-modulating activities . It was first discovered in the mid-20th century and has since been a subject of extensive research due to its unique structure and broad-spectrum biological activities .
Mechanism of Action
Target of Action
N-Benzyl-L-serine, methyl ester is a derivative of the amino acid serine
Mode of Action
It is known to be used as a building block in peptide synthesis . In this context, it may interact with its targets by being incorporated into larger peptide structures, thereby influencing the function of these peptides.
Biochemical Pathways
Given its role in peptide synthesis, it could potentially influence a wide range of biochemical pathways depending on the specific peptides it is incorporated into .
Biochemical Analysis
Biochemical Properties
N-Benzyl-L-serine, methyl ester plays a significant role in biochemical reactions. It is involved in the hydrolysis reactions catalyzed by enzymes such as bromelain and papain . These enzymes interact with this compound, leading to the breakdown of binary and ternary complexes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes like bromelain and papain, leading to the hydrolysis of the compound . This process involves binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis . It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Micrococcin P1 involves a series of complex steps. One notable method includes the use of a molybdenum (VI)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline heterocycles . This method features a C–H activation strategy to install the trisubstituted pyridine core and thiazole groups . The synthesis is concise, involving 15 steps in the longest linear sequence .
Industrial Production Methods: Industrial production of Micrococcin P1 is not widely documented, but the synthetic route developed in laboratory settings provides a scalable and practical approach. The use of mild and neutral conditions for cyclodehydration makes it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Micrococcin P1 undergoes various chemical reactions, including:
Oxidation: The thiazole and thiazoline rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the peptide backbone and side chains.
Substitution: Substitution reactions can occur at the pyridine core and thiazole groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include modified thiopeptide structures with altered biological activities .
Scientific Research Applications
Micrococcin P1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying thiopeptide synthesis and reactivity.
Biology: Investigated for its antibacterial and antiprotozoal properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, malaria, and cancer.
Industry: Potential applications in developing new antibiotics and antimicrobial agents.
Comparison with Similar Compounds
Micrococcin P1 belongs to the thiopeptide family of antibiotics, which includes compounds like thiocillin I, thiostrepton, and nosiheptide . Compared to these compounds, Micrococcin P1 has a unique trisubstituted pyridine core and a distinct arrangement of thiazole and thiazoline rings . This structural uniqueness contributes to its broad-spectrum biological activities and makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZGWPPEZCREPP-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472850 | |
Record name | N-BENZYL-L-SERINE, METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123639-56-5 | |
Record name | N-BENZYL-L-SERINE, METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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